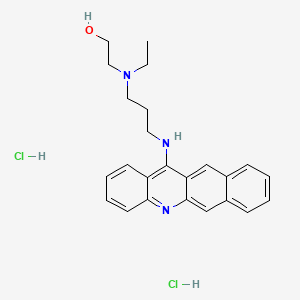
Icr 292OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Icr 292OH is a compound of interest in various scientific fields due to its unique chemical properties and potential applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Icr 292OH typically involves a series of chemical reactions that require precise conditions. One common method includes the reaction of specific precursors under controlled temperatures and pressures. The exact synthetic route can vary, but it often involves steps such as condensation, reduction, and purification to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for commercial use. Key factors in industrial production include the selection of catalysts, reaction times, and purification techniques to ensure high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Icr 292OH undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: In this reaction, one atom or group of atoms in the compound is replaced by another atom or group of atoms. This can occur through nucleophilic or electrophilic substitution mechanisms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may produce oxides or peroxides, while reduction can yield alcohols or hydrocarbons. Substitution reactions can result in a wide range of products, depending on the substituents involved.
Wissenschaftliche Forschungsanwendungen
Icr 292OH has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of more complex molecules.
Biology: this compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its potential as a drug candidate.
Industry: this compound is used in the production of various industrial chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Icr 292OH involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Icr 292OH can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Icr 292: A related compound with similar chemical properties but different reactivity and applications.
Icr 292A: Another analog with distinct biological activity and potential therapeutic uses.
The uniqueness of this compound lies in its specific chemical structure and reactivity, which make it suitable for a wide range of applications in different scientific fields.
Eigenschaften
CAS-Nummer |
38919-74-3 |
|---|---|
Molekularformel |
C24H29Cl2N3O |
Molekulargewicht |
446.4 g/mol |
IUPAC-Name |
2-[3-(benzo[b]acridin-12-ylamino)propyl-ethylamino]ethanol;dihydrochloride |
InChI |
InChI=1S/C24H27N3O.2ClH/c1-2-27(14-15-28)13-7-12-25-24-20-10-5-6-11-22(20)26-23-17-19-9-4-3-8-18(19)16-21(23)24;;/h3-6,8-11,16-17,28H,2,7,12-15H2,1H3,(H,25,26);2*1H |
InChI-Schlüssel |
GIZMHKBWHPSKFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCCNC1=C2C=CC=CC2=NC3=CC4=CC=CC=C4C=C31)CCO.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















